molecular formula C10H13N3O2S B14079624 Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- CAS No. 112612-58-5

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-

Cat. No.: B14079624
CAS No.: 112612-58-5
M. Wt: 239.30 g/mol
InChI Key: BIZWTLKDXJXSEV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- (hereafter referred to as the target compound) is a thiosemicarbazone derivative characterized by a 2,4-dimethoxyphenyl substituent linked via a methylene bridge to the hydrazinecarbothioamide backbone. Thiosemicarbazones are renowned for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, attributed to their ability to chelate metal ions and interact with biomolecules . The methoxy groups in the target compound likely enhance solubility and modulate electronic effects, influencing its reactivity and biological interactions.

Properties

IUPAC Name

[(2,4-dimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(9(5-8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWTLKDXJXSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352374
Record name Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112612-58-5
Record name Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2,4-Dimethoxybenzaldehyde with Thiosemicarbazide

The most widely reported method involves the acid-catalyzed condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide. This one-pot reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Reaction Conditions :

  • Solvent : Glacial acetic acid (acts as both solvent and catalyst).
  • Temperature : Reflux (~110°C).
  • Time : 4–6 hours.
  • Yield : 80–90%.

Mechanistic Insight :
The reaction mechanism involves protonation of the aldehyde carbonyl group by acetic acid, enhancing electrophilicity. Thiosemicarbazide attacks the carbonyl carbon, forming a tetrahedral intermediate that undergoes dehydration to yield the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reaction, reducing reaction times from hours to minutes. This method enhances efficiency while maintaining high yields.

Optimized Parameters :

  • Power : 300 W.
  • Duration : 10–15 minutes.
  • Solvent : Solvent-free conditions or ethanol.

Advantages :

  • Energy efficiency.
  • Reduced side reactions due to shorter exposure to heat.

Optimization of Reaction Conditions

Catalytic Systems

The use of glacial acetic acid as a catalyst is standard, but alternative catalysts have been explored:

Catalyst Yield (%) Reaction Time (h) Reference
Glacial acetic acid 85–90 4–6
HCl (gas) 78 3
Amberlyst-15 82 2.5

Key Finding : Homogeneous acid catalysts (e.g., HCl) offer moderate yields but require stringent temperature control to avoid byproduct formation.

Solvent Effects

Polar aprotic solvents like DMF or DMSO increase reaction rates but may complicate purification. Ethanol and methanol balance solubility and ease of isolation.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • C=N Stretch : 1605–1614 cm⁻¹.
  • δ-Lactone (if present) : 1703–1727 cm⁻¹.
  • NH Stretches : 3178–3428 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic Protons : δ 6.82–7.83 ppm (m, Ar-H).
  • Methoxy Groups : δ 3.72–3.79 ppm (s, OCH₃).
  • Hydrazone CH : δ 8.30–8.37 ppm (s, CH=N).

Mass Spectrometry :

  • Molecular Ion Peak : m/z 354.6 (M⁺).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone bond and planar geometry of the thioamide group.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Cost Scalability
Conventional Reflux 85–90 4–6 h Low High
Microwave-Assisted 88–92 10–15 m Moderate Moderate
Solvent-Free Condensation 78 3 h Low Limited

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The hydrazone moiety undergoes cyclization with active methylene compounds (e.g., malononitrile) to form pyrazole and thiadiazole derivatives.

Example :
Reaction with malononitrile yields [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile, a precursor for anticancer agents.

Biological Activity

Derivatives of 2-[(2,4-dimethoxyphenyl)methylene]hydrazinecarbothioamide exhibit:

  • Anticancer Activity : IC₅₀ values of 12–45 μM against MCF-7 and HepG2 cell lines.
  • Antimicrobial Effects : MIC of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aromatic Substituents

a) Hydrazinecarbothioamide, 2-[(4-Bromophenyl)methylene]- (CAS: 36449-43-1)
  • Substituents : 4-Bromophenyl group.
  • Key Differences : The bromine atom introduces strong electron-withdrawing effects, increasing electrophilicity compared to the methoxy groups in the target compound. This enhances reactivity in nucleophilic substitutions but reduces solubility in polar solvents .
  • Biological Relevance : Brominated analogs are often explored for anticancer activity due to their ability to intercalate DNA.
b) 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
  • Substituents : Benzimidazole-sulfanyl group.
  • This structural feature is critical in antiparasitic and antiviral applications .
  • Synthesis : Prepared via nucleophilic aromatic substitution and condensation, achieving high yields (~80%) similar to methods applicable to the target compound .

Analogues with Heterocyclic Modifications

a) Pyrazolyl Thiosemicarbazones (e.g., Me-pyrTSC, Ph-pyrTSC)
  • Substituents : Pyrazole rings with methyl or phenyl groups.
  • Key Differences : Pyrazole rings enhance metal-chelation capacity, forming stable Ru(η⁶-p-cymene) and Cu(II) complexes with applications in catalysis and photodynamic therapy .
  • Biological Activity : Demonstrated cytotoxicity against cancer cell lines, suggesting the target compound’s dimethoxy groups may offer complementary mechanisms.
b) Coumarin-Based Thiosemicarbazones (e.g., Compounds 3a, 3b)
  • Substituents : Coumarin aldehyde-derived groups.
  • Key Differences : The coumarin core provides intrinsic fluorescence and antioxidant activity, absent in the target compound. These derivatives exhibit strong UV-Vis absorption, useful in photophysical studies .

Antimicrobial Activity

  • Target Compound: Limited direct data, but methoxy groups may enhance Gram-negative activity due to increased membrane penetration.
  • Pyrazole Derivatives (e.g., 3a) : Exhibited MIC < 0.2 µM against MRSA and S. aureus, attributed to nitro and chloro substituents enhancing electrophilic attack on bacterial enzymes .
  • Benzimidazole Derivatives : Moderate antifungal activity, suggesting substituent-dependent selectivity .

Antioxidant and Cytotoxic Potential

  • Target Compound : Predicted to show moderate antioxidant activity due to resonance stabilization of radicals by methoxy groups.
  • Indole-Based Thiosemicarbazones : Demonstrated cytotoxicity via thiazole ring formation, with IC₅₀ values in the µM range against leukemia cells .

Data Table: Comparative Analysis of Thiosemicarbazone Derivatives

Compound Name Substituents Biological Activity Synthesis Yield Key Findings
Target Compound 2,4-Dimethoxyphenyl Antimicrobial (predicted) ~80% (est.) Enhanced solubility, moderate activity
4-Bromophenyl Derivative 4-Bromophenyl Anticancer 75% High electrophilicity, DNA intercalation
Benzimidazole-Sulfanyl Derivative Benzimidazole-sulfanyl Antiparasitic 82% Rigid structure, enzyme inhibition
Pyrazolyl Derivative 3-Methyl-1-phenylpyrazole Cytotoxic 70% Stable metal complexes, photodynamic use
Coumarin Derivative Coumarin aldehyde Antioxidant 80% Fluorescent, UV-active

Biological Activity

Hydrazinecarbothioamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including cytotoxic, antiviral, and antimicrobial properties. This article focuses on the specific compound "Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-" and its biological activities, supported by data tables and relevant research findings.

Overview of Hydrazinecarbothioamides

Hydrazinecarbothioamides are a class of compounds characterized by the presence of a hydrazine functional group attached to a carbonyl and a thioamide moiety. These compounds have been explored for their potential in treating various diseases, particularly cancer and infectious diseases.

Cytotoxicity

Hydrazinecarbothioamide derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of hydrazinecarbothioamide were screened for their cytotoxicity against human HeLa cells and murine L1210 leukemia cells. The most potent derivative, identified as 5c , exhibited an IC50 value in the low micromolar range (1.9–4.4 μM), indicating strong inhibitory effects on cell proliferation .

Table 1: Cytotoxicity of Hydrazinecarbothioamide Derivatives

CompoundCell LineIC50 (μM)
5cHeLa1.9–4.4
5aL12103.5
5bCEM T-lymphocytes2.5
5dHeLa4.0

The introduction of various substituents on the hydrazinecarbothioamide scaffold has been shown to influence cytotoxic activity significantly. For instance, replacing hydrogen with a methoxy group often resulted in enhanced cytostatic activity .

Antiviral Activity

In addition to cytotoxicity, hydrazinecarbothioamide derivatives have demonstrated antiviral properties. Compounds such as 4b , 5a , 5b , and 5d showed antiviral activity against HEL cell cultures with IC50 values ranging from 11 to 20 μM . This suggests that these compounds could serve as potential antiviral agents against specific viral infections.

Antimicrobial Activity

The antimicrobial efficacy of hydrazinecarbothioamides has also been evaluated. Moderate antimicrobial activity was observed across various derivatives against several strains of bacteria and fungi. This activity highlights the potential of these compounds in treating infectious diseases .

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing new hydrazinecarbothioamide derivatives and evaluating their biological activities. For example, a study synthesized several derivatives and assessed their effects on cancer cell lines, leading to the identification of compounds with promising anticancer properties .

Research into the mechanism of action for these compounds indicates that they may induce apoptosis in cancer cells via caspase activation pathways. A study highlighted that certain derivatives exhibited antiapoptotic effects by inhibiting caspase-3 activity, thus reducing tissue damage in models of renal ischemia/reperfusion injury .

Q & A

Q. What are the established synthetic routes for preparing hydrazinecarbothioamide derivatives like 2-[(2,4-dimethoxyphenyl)methylene]hydrazinecarbothioamide?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and hydrazinecarbothioamide. For example:

  • Step 1: React 2,4-dimethoxybenzaldehyde with hydrazinecarbothioamide in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) .
  • Step 2: Reflux the mixture for 6–12 hours to ensure complete Schiff base formation.
  • Step 3: Purify the product using recrystallization (ethanol/water) or column chromatography. Variations include using microwave-assisted synthesis to reduce reaction time or alternative solvents (e.g., DMF) for higher solubility .

Key Considerations:

  • Monitor reaction progress via TLC or FT-IR to confirm imine bond formation (C=N stretch at ~1600 cm⁻¹) .
  • Crystallization conditions (solvent choice, cooling rate) significantly impact yield and purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Step 1: Grow high-quality crystals via slow evaporation of a saturated solution (e.g., ethanol or DMSO) .
  • Step 2: Collect diffraction data using a Bruker D8 Venture or similar diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Step 3: Refine structures using SHELXL .

Structural Insights:

  • The molecule adopts an E-configuration around the C=N bond, with dihedral angles between the aromatic and thioamide moieties typically ranging 5–15° .
  • Hydrogen-bonding networks (e.g., N–H···S or O–H···O) stabilize the lattice, as shown in Hirshfeld surface analysis (e.g., 8.5% S···H contacts) .

Q. What spectroscopic techniques are used for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify functional groups:
  • N–H stretch: ~3200–3300 cm⁻¹ (broad).

  • C=S stretch: ~1170–1190 cm⁻¹.

  • C=N stretch: ~1580–1600 cm⁻¹ .

    • NMR:
  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazinic NH (δ ~10 ppm).

  • ¹³C NMR: C=S at ~175 ppm, C=N at ~145 ppm .

    Validation:
    Cross-validate spectral data with computational methods (e.g., DFT-calculated IR frequencies) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
  • Optimize geometry using B3LYP/6-311G(d,p) basis sets.

  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., HOMO localized on thioamide, LUMO on aromatic ring) .

    • Molecular Docking:
  • Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with C=S or methoxy groups) .

    Case Study:
    DFT studies on analogous compounds reveal charge transfer from the thioamide group to the aromatic system, enhancing antioxidant activity .

Q. What strategies are effective for analyzing intermolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis:
  • Generate surfaces using CrystalExplorer to quantify interaction types (e.g., H···H, C···S contacts).

  • 2D fingerprint plots show dominant H···O (methoxy) and H···S (thioamide) interactions .

    • Lattice Energy Calculations:
  • Use PIXEL (in CLP software) to partition energy into Coulombic, polarization, and dispersion terms.

    Key Finding:
    In a related compound, H···S interactions contribute ~25% to lattice stability, critical for predicting solubility .

Q. How does this compound function as a corrosion inhibitor, and what experimental methods validate its efficacy?

Methodological Answer:

  • Electrochemical Tests:
  • Perform potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1 M HCl).
  • Calculate inhibition efficiency (%IE) using:
    %IE=Rct(inh)RctRct(inh)×100\%IE = \frac{R_{ct}(inh) - R_{ct}}{R_{ct}(inh)} \times 100

where RctR_{ct} is charge-transfer resistance .

  • Surface Analysis:

  • Use SEM-EDS to confirm inhibitor adsorption on metal surfaces.

    Mechanism:
    The compound adsorbs via thioamide sulfur and methoxy oxygen, forming a protective monolayer. Efficiency >85% at 10⁻³ M concentration .

Q. What approaches are used to study metal complexation with this ligand?

Methodological Answer:

  • Synthesis of Complexes:
  • React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C .
    • Characterization:
  • UV-Vis: d-d transitions (e.g., Cu²⁺ at ~600 nm).
  • ESR: Confirm geometry (e.g., square planar for Cu²⁺).
    • Bioactivity Screening:
  • Test antimicrobial activity via agar diffusion; enhanced activity in complexes vs. free ligand due to chelation .

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